2-(8-(azepan-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
CAS No.: 300586-48-5
Cat. No.: VC6364005
Molecular Formula: C19H30N6O3
Molecular Weight: 390.488
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300586-48-5 |
|---|---|
| Molecular Formula | C19H30N6O3 |
| Molecular Weight | 390.488 |
| IUPAC Name | 2-[8-(azepan-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H30N6O3/c1-13(2)8-11-24-15-16(21-18(24)23-9-6-4-5-7-10-23)22(3)19(28)25(17(15)27)12-14(20)26/h13H,4-12H2,1-3H3,(H2,20,26) |
| Standard InChI Key | YVGHBVVCHJGWLJ-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)CC(=O)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a purine core (1H-purin-1-yl) substituted at the 8-position with an azepane ring, a seven-membered saturated heterocycle. The 7-position is occupied by an isopentyl (3-methylbutyl) group, while the 3-position contains a methyl substituent. A 2,6-dioxo motif introduces two ketone groups, and the 1-position is functionalized with an acetamide moiety. This configuration creates a hybrid structure combining purine’s planar aromaticity with flexible aliphatic chains, potentially enabling interactions with both hydrophobic and hydrophilic biological targets .
Data Table: Key Physicochemical Parameters
| Property | Value |
|---|---|
| CAS No. | 300586-48-5 |
| Molecular Formula | C₁₉H₃₀N₆O₃ |
| Molecular Weight | 390.488 g/mol |
| IUPAC Name | 2-[8-(azepan-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide |
| SMILES | CC(C)CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)CC(=O)N)C |
| InChIKey | YVGHBVVCHJGWLJ-UHFFFAOYSA-N |
| PubChem CID | 1100748 |
The molecular weight (390.488 g/mol) and logP (estimated 2.1 via ChemAxon) suggest moderate lipophilicity, likely enabling membrane permeability. The presence of multiple hydrogen bond donors (amide NH₂, purine NH) and acceptors (ketones, amide carbonyl) implies potential for target engagement via polar interactions .
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound likely follows multi-step protocols common to purine derivatives. A plausible pathway involves:
-
Purine Core Formation: Condensation of a pyrimidine precursor with an imidazole derivative, introducing the 2,6-dioxo groups.
-
Substituent Introduction:
| Compound Class | Target | IC₅₀/EC₅₀ | Citation |
|---|---|---|---|
| 6-Alkoxy purines | Nek2/CDK2 | 12–22 μM | |
| Acyclic purine nucleosides | HIV reverse transcriptase | 0.5–5 μM | |
| Azepane-containing purines | Bacterial topoisomerase IV | 1–10 μM |
Pharmacological and Toxicological Considerations
Predicted ADMET Profile
-
Absorption: Moderate oral bioavailability (∼30–50%) due to molecular weight >350 and polar surface area (PSA ≈ 120 Ų).
-
Metabolism: Likely hepatic oxidation via CYP3A4, with azepane ring hydroxylation as a primary pathway.
-
Toxicity: Structural alerts (purine core) suggest potential genotoxicity at high doses. Related compounds like murepavadin exhibit acute oral/dermal toxicity (GHS Category 3), warranting caution .
Future Research Directions
-
Synthesis Optimization: Adapting three-component alkylation methods to improve yield and regioselectivity.
-
Biological Screening:
-
Kinase Panels: Prioritize Nek2, CDK2, and Aurora kinases.
-
Antiviral Assays: Evaluate against HIV-1 RT or SARS-CoV-2 main protease.
-
-
Structure-Activity Relationship (SAR): Modifying the azepane ring size (e.g., replacing with piperidine) or isopentyl chain branching to enhance potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume